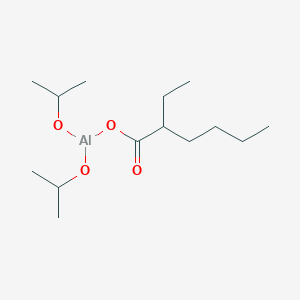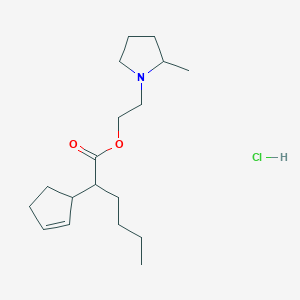
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride is a chemical compound with the molecular formula C18H31NO2·HCl. This compound is known for its unique structure, which includes a pyrrolidine ring, a cyclopentene ring, and a hexanoate ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 2-methylpyrrolidine with an appropriate alkylating agent.
Esterification: The esterification of 2-cyclopent-2-en-1-ylhexanoic acid with the pyrrolidine derivative is carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylacetate;hydrochloride
- 2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopentyl-2-phenylpropanoate;hydrochloride
Uniqueness
2-(2-Methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of both the pyrrolidine and cyclopentene rings, along with the hexanoate ester group, imparts distinct chemical and biological properties that differentiate it from similar compounds .
Propiedades
Número CAS |
6291-45-8 |
|---|---|
Fórmula molecular |
C18H32ClNO2 |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
2-(2-methylpyrrolidin-1-yl)ethyl 2-cyclopent-2-en-1-ylhexanoate;hydrochloride |
InChI |
InChI=1S/C18H31NO2.ClH/c1-3-4-11-17(16-9-5-6-10-16)18(20)21-14-13-19-12-7-8-15(19)2;/h5,9,15-17H,3-4,6-8,10-14H2,1-2H3;1H |
Clave InChI |
ZCAVEBOANCTYER-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1CCC=C1)C(=O)OCCN2CCCC2C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


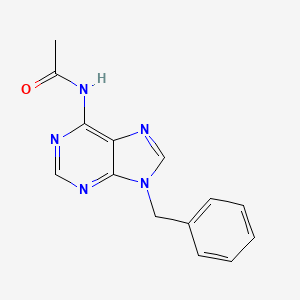
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
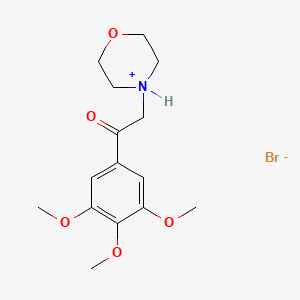
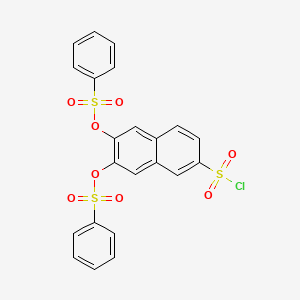
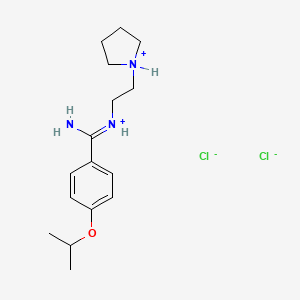
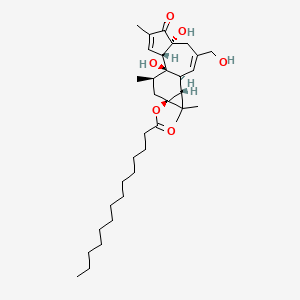
![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
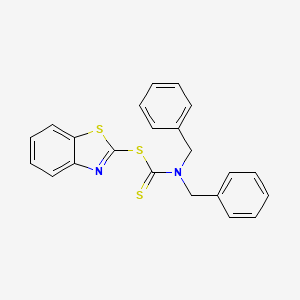
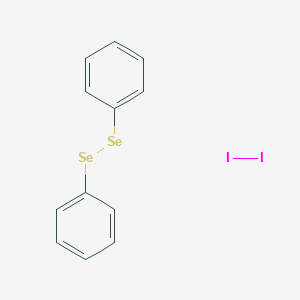
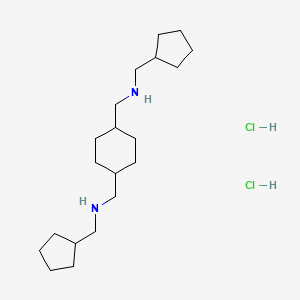
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B15344580.png)

